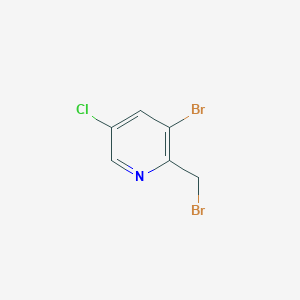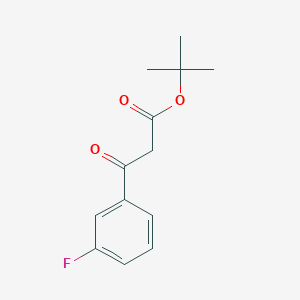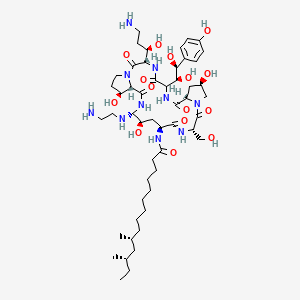
2-(4-(Chloromethyl)phenyl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Chloromethyl)phenyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic heterocycles. This compound features a pyridine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Chloromethyl)phenyl)-5-methylpyridine typically involves the chloromethylation of a suitable precursor. One common method starts with 2-phenylpyridine, which undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反应分析
Types of Reactions: 2-(4-(Chloromethyl)phenyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the pyridine ring.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
科学研究应用
2-(4-(Chloromethyl)phenyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-(Chloromethyl)phenyl)-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
相似化合物的比较
2-(4-(Bromomethyl)phenyl)-5-methylpyridine: Similar structure but with a bromine atom instead of chlorine.
2-(4-(Methyl)phenyl)-5-methylpyridine: Lacks the halogen substituent, resulting in different reactivity.
2-(4-(Chloromethyl)phenyl)-3-methylpyridine: The position of the methyl group on the pyridine ring is different.
Uniqueness: 2-(4-(Chloromethyl)phenyl)-5-methylpyridine is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.
属性
分子式 |
C13H12ClN |
|---|---|
分子量 |
217.69 g/mol |
IUPAC 名称 |
2-[4-(chloromethyl)phenyl]-5-methylpyridine |
InChI |
InChI=1S/C13H12ClN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3 |
InChI 键 |
UHBFYEQCESUBEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)



![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)



![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
